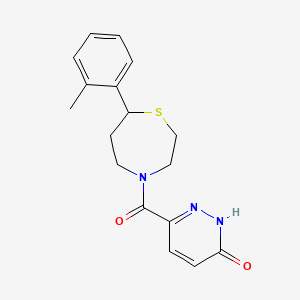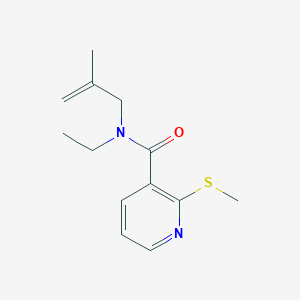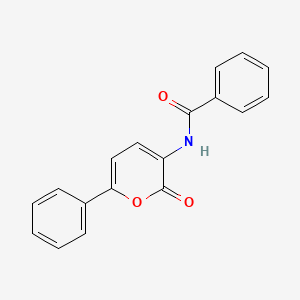![molecular formula C16H20BrNO3 B2436213 3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid CAS No. 497060-73-8](/img/structure/B2436213.png)
3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, boronic acids and their derivatives are generally synthesized through the electrophilic trapping of an organometallic reagent with a boric ester, followed by acidic hydrolysis .Chemical Reactions Analysis
Boronic acids and their derivatives, such as this compound, are valuable reagents in organic synthesis. They are often used in Suzuki-Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques and Characterization : This compound has been synthesized and characterized using various techniques like IR, EA, ES-MS, NMR, and X-ray diffraction. These studies focus on understanding its molecular structure and properties (Huang et al., 2003).
Building Blocks for Nucleosides Analogues : It serves as an intermediate in the synthesis of carbocyclic analogues of nucleosides. This involves transformation processes from camphoric acid to achieve the desired molecular structure (Nieto et al., 1998).
Coordination Chemistry
- Coordination Polymers and Complexes : The compound has been used in the synthesis of sodium(I) and copper(II) complexes. These studies include the formation of three-dimensional frameworks and investigating their properties like magnetic properties and structural configurations (Huang et al., 2005).
Catalysis and Organic Chemistry
- Catalytic Applications : It's utilized in enantioselective catalytic hydrogenation processes. This involves studying its interactions and efficiency in catalyzing reactions, providing insights into asymmetric synthesis (Comisso et al., 1982).
Crystallography and Molecular Interactions
Crystal Structure Analysis : Investigations into its crystal structure and molecular interactions, especially focusing on hydrogen bonding and molecular conformations, are key aspects of research. This is crucial for understanding its solid-state properties and potential applications in material science (Smith & Wermuth, 2012).
Polymorphism Studies : Research also includes comparative studies of different polymorphic forms, providing insights into thermodynamics and molecular geometry (Rambaud et al., 1993).
Biochemistry and Pharmacology
Cholinesterase Inhibitor Studies : It has been studied as part of compounds with potential cholinesterase inhibitory activity, which is significant for therapeutic applications in neurodegenerative diseases (Pizova et al., 2017).
Synthetic Pathways for Bioactive Molecules : The compound is involved in synthetic pathways leading to bioactive molecules like antitumor agents, showcasing its relevance in medicinal chemistry (Queiroz et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(3-bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-15(2)12(13(19)20)7-8-16(15,3)14(21)18-11-6-4-5-10(17)9-11/h4-6,9,12H,7-8H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBXYGVUBITZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)NC2=CC(=CC=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2436134.png)
![(2-aminoethyl)[(3,4-dimethylphenyl)methyl]methylamine dihydrochloride](/img/structure/B2436136.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2436139.png)
![(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone](/img/structure/B2436140.png)
![1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2436141.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate](/img/structure/B2436146.png)

![1-(3-Fluorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2436148.png)
![3-(4-Nitrophenyl)imidazo[1,5-a]pyrazin-1-ol](/img/structure/B2436149.png)
![Methyl 5-[1-(methylamino)ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2436151.png)

